![molecular formula C11H16O8S3 B14326517 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene CAS No. 111838-01-8](/img/structure/B14326517.png)
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is an organosulfur compound that features two methanesulfonyl groups attached to a benzene ring substituted with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes further sulfonylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: Reduction of the methanesulfonyl groups can yield thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfone Derivatives: Formed through oxidation.
Thiol or Sulfide Derivatives: Formed through reduction.
科学的研究の応用
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing methanesulfonyl groups into organic molecules, which can serve as intermediates in various synthetic pathways.
Medicinal Chemistry:
Material Science: Used in the synthesis of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the methanesulfonyl groups, which makes the benzene ring more susceptible to nucleophilic substitution .
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A related compound used as a reagent in organic synthesis for introducing methanesulfonyl groups.
Methanesulfonyl Azide: Used in diazo transfer reactions and click chemistry.
Tosylates: Similar sulfonate esters used in organic synthesis for similar purposes.
Uniqueness
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and versatility in chemical reactions
特性
CAS番号 |
111838-01-8 |
|---|---|
分子式 |
C11H16O8S3 |
分子量 |
372.4 g/mol |
IUPAC名 |
1-[bis(methylsulfonyl)methylsulfonyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C11H16O8S3/c1-18-8-5-6-10(9(7-8)19-2)22(16,17)11(20(3,12)13)21(4,14)15/h5-7,11H,1-4H3 |
InChIキー |
NWPLBCWJZQNXPW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
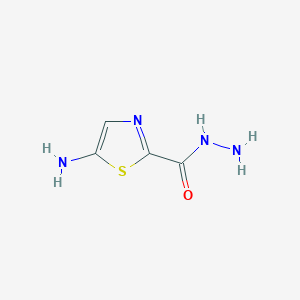
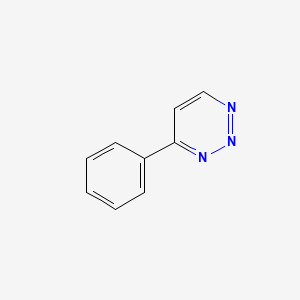
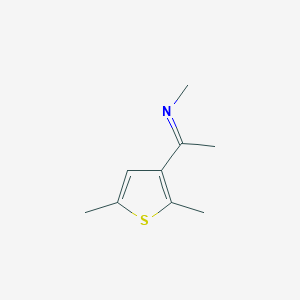
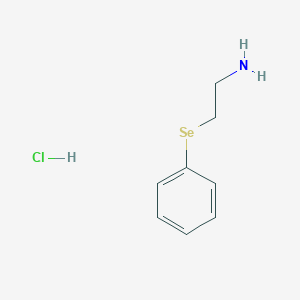
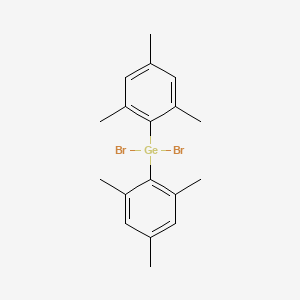
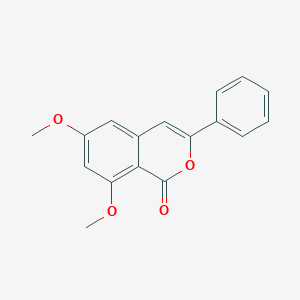
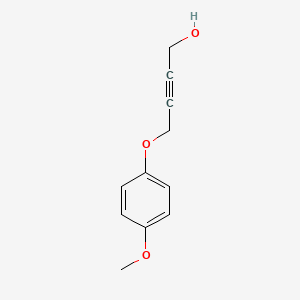
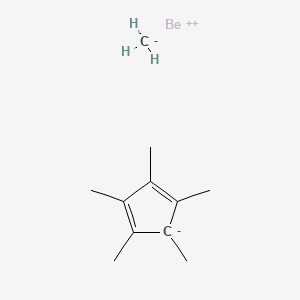

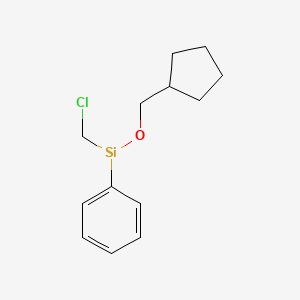
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
